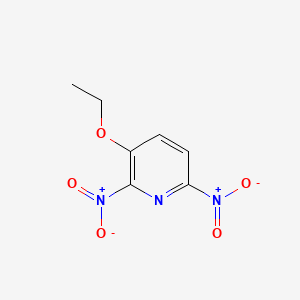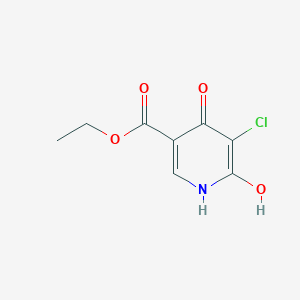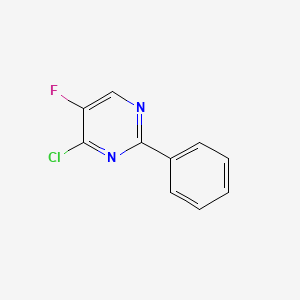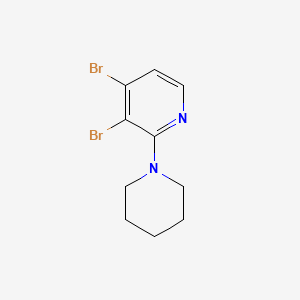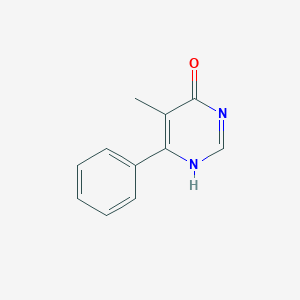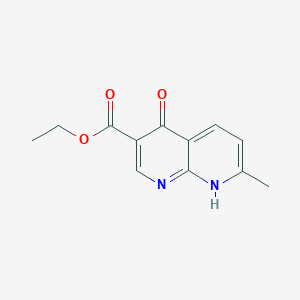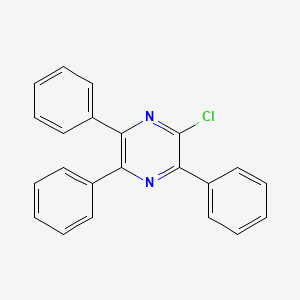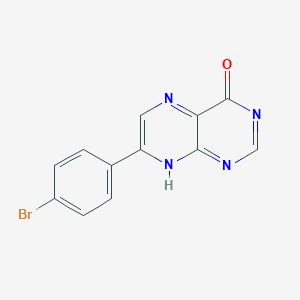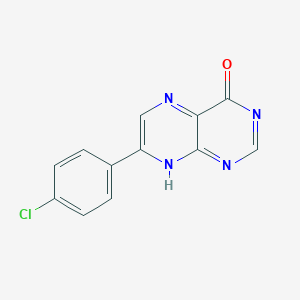
7-(4-chlorophenyl)-8H-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” is a chemical entity with significant applications in various fields of science and industry. It is known for its unique chemical structure and properties, which make it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “7-(4-chlorophenyl)-8H-pteridin-4-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain the target compound, followed by purification and characterization.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient and consistent production.
Advanced purification techniques: Such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it forms [specific products].
Reduction: Using reducing agents, it can be converted to [specific products].
Substitution: Reacts with [specific reagents] to replace functional groups, forming [specific products].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent], [temperature], [solvent].
Reduction: [Reducing agent], [temperature], [solvent].
Substitution: [Reagent], [catalyst], [temperature].
Major Products: The major products formed from these reactions include [specific compounds], which are characterized using techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of [specific products] due to its unique properties.
Mechanism of Action
The mechanism by which compound “7-(4-chlorophenyl)-8H-pteridin-4-one” exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors, leading to [specific biological effects].
Pathways Involved: The compound influences [specific pathways], resulting in [specific outcomes].
Comparison with Similar Compounds
Compound A: Shares [specific structural features] but differs in [specific properties].
Compound B: Has similar applications but varies in [specific aspects].
Compound C: Used in similar research areas but has different [specific characteristics].
Uniqueness: Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” is unique due to its [specific properties], which make it particularly suitable for [specific applications]. Its distinct chemical structure allows for [specific interactions] that are not observed with similar compounds.
Properties
IUPAC Name |
7-(4-chlorophenyl)-8H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKKXUQVBCAKJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
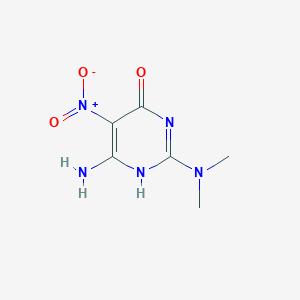
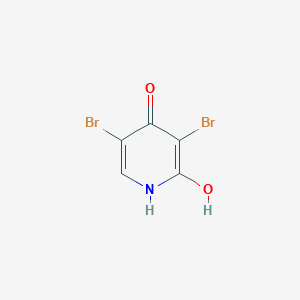
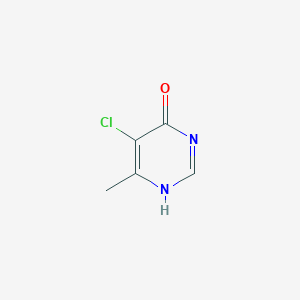
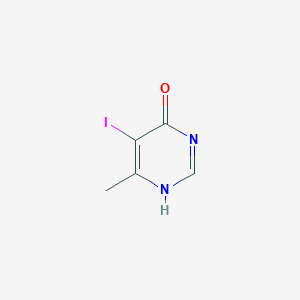
![[5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol](/img/structure/B7794572.png)

